molecular formula C25H26N4O2 B3005050 Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone CAS No. 1172866-39-5

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone

Cat. No.: B3005050
CAS No.: 1172866-39-5
M. Wt: 414.509
InChI Key: OUSSGPNQBRZUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone is a complex organic compound that features a unique structure combining indole, pyridazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyridazine Ring Formation: The pyridazine ring is often constructed through the condensation of hydrazine with a diketone or a similar precursor.

    Piperidine Ring Synthesis: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The final step involves coupling the indole, pyridazine, and piperidine moieties using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridazine ring using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyridazine ring can lead to dihydropyridazine derivatives.

Scientific Research Applications

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including those related to inflammation and cell proliferation.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and side effects.

Mechanism of Action

The mechanism of action of Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as kinases and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit various biological activities.

    Pyridazine Derivatives: Compounds such as pyridazine-based inhibitors are known for their roles in medicinal chemistry.

    Piperidine Derivatives: Piperidine-containing drugs like risperidone and paroxetine are widely used in clinical settings.

Uniqueness

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone is unique due to its combination of three distinct pharmacophores, which can interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic efficacy and reduce the likelihood of resistance development.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-31-21-10-8-18(9-11-21)22-12-13-24(27-26-22)28-15-4-6-20(17-28)25(30)29-16-14-19-5-2-3-7-23(19)29/h2-3,5,7-13,20H,4,6,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSSGPNQBRZUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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